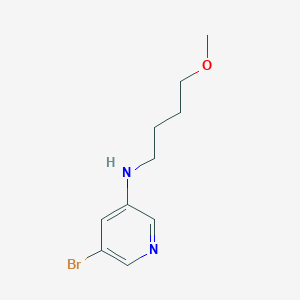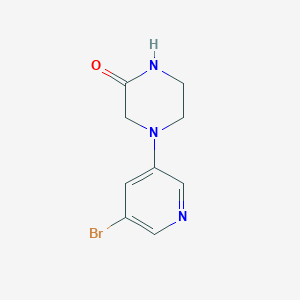![molecular formula C10H17F3N2O B6647661 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been found to act as an inhibitor of voltage-gated sodium channels, which are important in the generation and propagation of action potentials in neurons. By inhibiting these channels, this compound may reduce the excitability of neurons and thereby exert its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo, and may therefore have potential as an anticancer drug. It has also been found to reduce the frequency and severity of seizures in animal models, and may therefore have potential as an antiepileptic drug. Additionally, it has been found to reduce pain in animal models, and may therefore have potential as a painkiller.
実験室実験の利点と制限
One advantage of using 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potential as a pharmacological tool for studying the role of voltage-gated sodium channels in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide. One area of research could focus on the development of more potent and selective inhibitors of voltage-gated sodium channels for use as potential drugs for the treatment of various diseases. Another area of research could focus on the development of new synthetic methods for the preparation of this compound and related analogs. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
合成法
The synthesis of 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been achieved using various methods. One method involves the reaction of 3-methylcyclopentanone with trifluoroacetyl chloride to form 3-methylcyclopentanone trifluoroacetyl chloride. This intermediate is then reacted with methylamine to form the desired product, this compound. Another method involves the reaction of 3-methylcyclopentanone with trifluoroacetic anhydride to form 3-methylcyclopentanone trifluoroacetate. This intermediate is then reacted with methylamine to form the desired product.
科学的研究の応用
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential applications in medicine and biology. One area of research has focused on its use as a potential drug for the treatment of various diseases. For example, it has been found to exhibit antitumor activity in vitro and in vivo, and may therefore have potential as an anticancer drug. It has also been found to exhibit anticonvulsant activity, and may therefore have potential as an antiepileptic drug. Additionally, it has been found to exhibit analgesic activity, and may therefore have potential as a painkiller.
特性
IUPAC Name |
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O/c1-7-2-3-8(4-7)14-5-9(16)15-6-10(11,12)13/h7-8,14H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDJUXHXUYHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B6647591.png)
![2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6647597.png)


![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)

![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)


